SRS11-92
Overview
Description
Preparation Methods
SRS11-92 is synthesized as a derivative of ferrostatin-1. The synthetic route involves the modification of the ferrostatin-1 structure to enhance its potency and stability. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
SRS11-92 primarily undergoes reactions related to its role as a ferroptosis inhibitor. It interacts with reactive oxygen species and iron to prevent lipid peroxidation, a key process in ferroptosis. Common reagents used in these reactions include erastin and other ferroptosis inducers. The major products formed from these reactions are typically the inhibited forms of reactive oxygen species and stabilized cellular components .
Scientific Research Applications
SRS11-92 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of ferroptosis and to develop new ferroptosis inhibitors.
Biology: It helps in understanding the role of oxidative stress and lipid peroxidation in cell death.
Medicine: this compound is being investigated for its potential therapeutic applications in neurodegenerative diseases, stroke, and other conditions involving oxidative stress and inflammation.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting ferroptosis .
Mechanism of Action
SRS11-92 exerts its effects by inhibiting ferroptosis through the prevention of lipid peroxidation. It interacts with reactive oxygen species and iron to stabilize cellular components and prevent cell death. The molecular targets involved include glutathione peroxidase 4 (GPx4), nuclear factor erythroid 2-related factor 2 (Nrf2), and heme oxygenase-1 (HO-1). These pathways are crucial in mitigating oxidative stress and inflammation .
Comparison with Similar Compounds
SRS11-92 is compared with other ferroptosis inhibitors such as ferrostatin-1 and its analogs. While all these compounds inhibit ferroptosis, this compound is noted for its enhanced potency and stability. Similar compounds include:
Ferrostatin-1: The parent compound of this compound, known for its ferroptosis inhibitory effects.
Liproxstatin-1: Another potent ferroptosis inhibitor with a different chemical structure.
iFSP1: A selective inhibitor of ferroptosis suppressor protein 1 (FSP1), which also prevents ferroptosis through a different mechanism .
This compound stands out due to its improved efficacy in preclinical models and its potential for therapeutic applications in various diseases involving oxidative stress and inflammation.
Properties
IUPAC Name |
ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-22(25)18-13-14-20(24-19-11-7-4-8-12-19)21(15-18)23-16-17-9-5-3-6-10-17/h3,5-6,9-10,13-15,19,23-24H,2,4,7-8,11-12,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAJFNLPQULSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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